molecular formula C18H18FNO2 B11369105 N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide CAS No. 874401-04-4

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide

Cat. No.: B11369105
CAS No.: 874401-04-4
M. Wt: 299.3 g/mol
InChI Key: CTEKWCYUPPVHDP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide is an organic compound with a complex structure that includes a cyclopropyl group, a fluorophenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with 2-fluorobenzyl chloride to form N-cyclopropyl-N-[(2-fluorophenyl)methyl]amine. This intermediate is then reacted with phenoxyacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyacetamide moiety, using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-(fluorophenyl)-N-hydroxyureas: These compounds share the cyclopropyl and fluorophenyl groups but differ in their functional groups, leading to different chemical properties and applications.

    2-Chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide:

Uniqueness

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

874401-04-4

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H18FNO2/c19-17-9-5-4-6-14(17)12-20(15-10-11-15)18(21)13-22-16-7-2-1-3-8-16/h1-9,15H,10-13H2

InChI Key

CTEKWCYUPPVHDP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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